molecular formula C5H6BrMgN B14416247 Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- CAS No. 87236-62-2

Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B14416247
CAS No.: 87236-62-2
M. Wt: 184.32 g/mol
InChI Key: QFMFEGQKVJEPIP-UHFFFAOYSA-M
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Description

Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is an organometallic compound that features a magnesium atom bonded to a bromo(1-methyl-1H-pyrrol-2-yl) group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- typically involves the reaction of 1-methyl-1H-pyrrole with magnesium and bromine. This reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to stabilize the reactive intermediates. The reaction conditions usually require low temperatures to prevent decomposition of the product .

Industrial Production Methods

On an industrial scale, the production of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with electron-rich species and stabilizing transition states. This enhances the reactivity of the compound and allows for efficient bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Properties

CAS No.

87236-62-2

Molecular Formula

C5H6BrMgN

Molecular Weight

184.32 g/mol

IUPAC Name

magnesium;1-methyl-2H-pyrrol-2-ide;bromide

InChI

InChI=1S/C5H6N.BrH.Mg/c1-6-4-2-3-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

QFMFEGQKVJEPIP-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

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